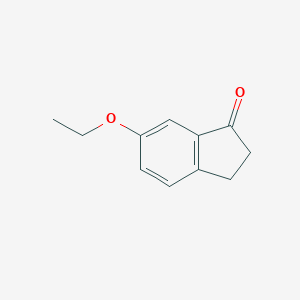

6-Ethoxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-ethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWIWVFACNRFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567352 | |

| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142888-69-5 | |

| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone class of molecules. Indanones are bicyclic aromatic ketones that serve as important scaffolds in medicinal chemistry due to their presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and predicted biological significance of this compound, based on available data and the general characteristics of the indanone family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide aims to provide a valuable resource by summarizing available information and drawing comparisons with closely related analogues.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available predicted and known properties of the target compound and its close structural analogue, 6-Methoxy-2,3-dihydro-1H-inden-1-one, for comparative purposes.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 176.21 g/mol | Calculated |

| CAS Number | 142888-69-5 | --INVALID-LINK--[1] |

| Predicted Boiling Point | 305.1 ± 31.0 °C | Not explicitly found in search results |

| Predicted Density | 1.132 ± 0.06 g/cm³ | Not explicitly found in search results |

| Melting Point | Data not available | |

| Solubility | Data not available |

Table 2: Physicochemical Properties of 6-Methoxy-2,3-dihydro-1H-inden-1-one (for comparison)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 162.19 g/mol | --INVALID-LINK--[2] |

| CAS Number | 13623-25-1 | --INVALID-LINK--[2] |

| Melting Point | 105-109 °C | --INVALID-LINK--[2] |

| Boiling Point | 291.7 °C at 760 mmHg | Not explicitly found in search results |

| Solubility | Soluble in DMSO | --INVALID-LINK--[3] |

Experimental Protocols

General Synthesis of 1-Indanones

The most common and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acyl chloride.

Conceptual Workflow for the Synthesis of this compound:

Caption: Conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.

Methodology Outline:

-

Preparation of 3-(3-Ethoxyphenyl)propanoic acid: This precursor can be synthesized from 3-ethoxyphenylacetic acid through a Knoevenagel condensation with a suitable malonic acid derivative, followed by reduction of the resulting cinnamic acid derivative.

-

Acid Chloride Formation: The 3-(3-ethoxyphenyl)propanoic acid is converted to its more reactive acyl chloride by treatment with an agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride is then treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent. The electrophilic acylium ion generated in situ undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring to form the five-membered ketone ring of the indanone.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the indanone scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 1-indanone have been investigated for their potential as:

-

Anti-inflammatory agents: Some 2-benzylidene-1-indanone derivatives have shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is often mediated through the modulation of signaling pathways like NF-κB and MAPK.

-

Anticancer agents: Certain indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms can involve the inhibition of key enzymes or interference with cellular processes crucial for cancer cell proliferation.

-

Neurological agents: The indanone core is present in drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Other derivatives have been explored as antagonists for adenosine receptors (A₁ and A₂A), suggesting potential applications in neurological disorders.

Hypothetical Signaling Pathway Modulation by Indanone Derivatives:

Based on the known activities of other indanone compounds, a potential mechanism of action for a biologically active 6-ethoxy-1-indanone derivative could involve the inhibition of inflammatory signaling pathways.

Caption: Hypothetical inhibition of inflammatory signaling by a 6-ethoxy-1-indanone derivative.

Conclusion

This compound is a member of the pharmacologically significant indanone family. While specific experimental data on its physicochemical properties and biological activities are currently scarce in the public domain, this guide provides a framework for its potential characteristics and synthesis based on established chemical principles and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate the profile of this compound and its potential applications in drug discovery and development. Researchers are encouraged to use the provided conceptual frameworks as a starting point for their own investigations into this and other novel indanone derivatives.

References

Technical Guide: Spectral and Synthetic Profile of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the spectral characteristics and a plausible synthetic route for 6-Ethoxy-2,3-dihydro-1H-inden-1-one. Due to the limited availability of direct experimental data in public databases, this guide leverages predictive models for spectral data and established synthetic methodologies for analogous compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related indenone derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established computational models and comparison with structurally similar compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-7 | 7.35 | d | 8.2 |

| H-5 | 6.85 | dd | 8.2, 2.4 |

| H-4 | 6.80 | d | 2.4 |

| -OCH₂CH₃ | 4.05 | q | 7.0 |

| H-3 | 3.00 | t | 5.8 |

| H-2 | 2.70 | t | 5.8 |

| -OCH₂CH₃ | 1.42 | t | 7.0 |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 206.5 |

| C-6 | 164.0 |

| C-7a | 155.0 |

| C-3a | 131.0 |

| C-7 | 126.0 |

| C-5 | 115.5 |

| C-4 | 108.0 |

| -OCH₂CH₃ | 63.8 |

| C-3 | 36.5 |

| C-2 | 26.0 |

| -OCH₂CH₃ | 14.7 |

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (alkyl ether) |

Predicted Mass Spectrometry Fragmentation

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

| m/z | Proposed Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - C₂H₄]⁺ |

| 147 | [M - C₂H₅]⁺ |

| 120 | [M - C₂H₄O - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Synthetic Protocol

The synthesis of this compound can be approached via a multi-step sequence starting from commercially available precursors. A plausible route involves the Friedel-Crafts acylation of an appropriately substituted aromatic ether, followed by intramolecular cyclization.

Materials and Reagents

-

3-Ethoxyphenol

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure

Step 1: Friedel-Crafts Acylation of 3-Ethoxyphenol

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add 3-chloropropionyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of 3-ethoxyphenol in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture carefully into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude intermediate, 1-(4-ethoxy-2-hydroxyphenyl)-3-chloropropan-1-one, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

-

Heat the purified intermediate from Step 1 with polyphosphoric acid at 80-100 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford this compound.

Spectral Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or KBr pellet.

-

Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) mass spectrometer.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectral data based on the analysis of closely related analogs, most notably 6-Methoxy-2,3-dihydro-1H-inden-1-one. This guide includes detailed tables of predicted chemical shifts, coupling constants, and signal assignments. Furthermore, a standardized experimental protocol for the acquisition of NMR data for this class of compounds is provided, alongside a logical workflow diagram for NMR-based structural elucidation. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of indanone, a bicyclic ketone that forms the core structure of various biologically active molecules. The precise characterization of such compounds is paramount for their application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data for this compound have been predicted based on the known experimental data for 6-Methoxy-2,3-dihydro-1H-inden-1-one and established principles of NMR spectroscopy. The primary difference in the spectra is anticipated in the signals corresponding to the ethoxy group in place of the methoxy group.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent such as CDCl₃ is summarized in Table 1. The spectrum is expected to show signals for the aromatic protons, the two methylene groups of the indanone core, and the ethyl protons of the ethoxy substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | d | 1H | ~8.0 | H-4 |

| ~7.05 | dd | 1H | ~8.0, 2.5 | H-5 |

| ~6.95 | d | 1H | ~2.5 | H-7 |

| ~4.10 | q | 2H | ~7.0 | -OCH₂CH₃ |

| ~3.05 | t | 2H | ~6.0 | H-2 |

| ~2.70 | t | 2H | ~6.0 | H-3 |

| ~1.45 | t | 3H | ~7.0 | -OCH₂CH₃ |

Note: The chemical shifts are referenced to TMS (δ = 0.00 ppm). The values are predictions and may vary slightly in experimental conditions.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is presented in Table 2. The spectrum will feature signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the indanone ring, and the carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~206.0 | C-1 (C=O) |

| ~165.0 | C-6 |

| ~155.0 | C-3a |

| ~138.0 | C-7a |

| ~125.0 | C-4 |

| ~115.0 | C-5 |

| ~108.0 | C-7 |

| ~64.0 | -OCH₂CH₃ |

| ~36.0 | C-2 |

| ~29.0 | C-3 |

| ~14.5 | -OCH₂CH₃ |

Note: The chemical shifts are referenced to TMS (δ = 0.00 ppm). The values are predictions and may vary slightly in experimental conditions.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard procedures for small organic molecules.[1][2][3][4]

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Spectrometer and Parameters

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz (or higher)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz (or higher, corresponding to the proton frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: 0-220 ppm

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C NMR spectra.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound using NMR spectroscopy.

References

Mass Spectrometry Analysis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, a compound of interest in pharmaceutical research and development. This document outlines key molecular properties, predicted fragmentation patterns, detailed experimental protocols, and data interpretation for the comprehensive characterization of this molecule.

Introduction to this compound

This compound is a substituted indanone derivative. Understanding its molecular structure and behavior under mass spectrometric conditions is crucial for its identification, quantification, and metabolic profiling in various stages of drug development. Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.[1]

Molecular Properties

The fundamental molecular properties of this compound are essential for its mass spectrometric analysis. The compound has a molecular formula of C₁₁H₁₂O₂ and a formula weight of 176.22 g/mol .[2] These values serve as the basis for identifying the molecular ion peak in a mass spectrum.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Formula Weight | 176.22 |

| Exact Mass | 176.0837 |

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pathway under electron ionization (EI) can be predicted based on its chemical structure and established fragmentation mechanisms for similar aromatic ketones and ethers.

Upon electron impact, the molecule is expected to lose an electron to form the molecular ion (M⁺•) at m/z 176. The primary fragmentation events are likely to involve the ethoxy group and the dihydroindenone core.

A key fragmentation is the loss of an ethylene molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, leading to a radical cation at m/z 148. Subsequent loss of a carbonyl group (CO) could then produce a fragment at m/z 120. Another significant fragmentation pathway could be the alpha-cleavage of the ethyl group from the ethoxy moiety, resulting in the loss of an ethyl radical (•C₂H₅) to form a cation at m/z 147.

Predicted EI fragmentation of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.

Sample Preparation

-

Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.

-

Working Solution Preparation : Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL.[3]

-

Sample Filtration : If any particulate matter is observed, filter the final working solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.[3]

-

Vial Transfer : Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and a soft septum.[3]

GC-MS Instrumentation and Conditions

-

Gas Chromatograph : Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent)

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature : 250 °C

-

Injection Volume : 1 µL

-

Injection Mode : Splitless

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program :

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Ion Source : Electron Ionization (EI)

-

Ionization Energy : 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Range : m/z 40-400

Data Presentation

The following table summarizes the predicted key ions and their corresponding proposed structures for the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Proposed Structure |

| 176 | [M]⁺• | [C₁₁H₁₂O₂]⁺• |

| 148 | [M - C₂H₄]⁺• | [C₉H₈O₂]⁺• |

| 147 | [M - C₂H₅]⁺ | [C₉H₇O₂]⁺ |

| 120 | [M - C₂H₄ - CO]⁺• | [C₈H₈O]⁺• |

Experimental and Data Analysis Workflow

The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to final data interpretation.

General workflow for GC-MS analysis of small molecules.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocol, offer a robust framework for researchers and scientists in drug development to identify and characterize this compound. While the fragmentation data presented is theoretical, it is based on well-established principles of mass spectrometry and provides a strong starting point for empirical studies. Further experimental work is recommended to confirm these predictions and to fully elucidate the mass spectrometric behavior of this molecule.

References

Technical Whitepaper: Crystal Structure of Indanone Derivatives for Drug Development

Disclaimer: As of December 2025, the specific crystal structure of 6-Ethoxy-2,3-dihydro-1H-inden-1-one is not publicly available in crystallographic databases. This guide will, therefore, provide a detailed technical overview of a closely related and structurally characterized compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data presentation herein provide a framework for the analysis of similar indanone derivatives.

Introduction

Indanone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. Their rigid bicyclic core serves as a valuable scaffold for the development of therapeutic agents targeting a variety of biological pathways. Notably, certain derivatives are being explored as kinase inhibitors, which are crucial in cancer therapy.[1] The development of these inhibitors often relies on the precise understanding of their three-dimensional structure to facilitate the design of molecules that can bind specifically and potently to the ATP-binding pocket of kinases.[1]

This whitepaper details the crystal structure, synthesis, and experimental protocols for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a functionalized indanone derivative. The bromination of the core structure provides a strategic point for further chemical modifications, essential for developing a library of potential kinase inhibitors.[1]

Crystal Structure and Molecular Geometry

The three-dimensional structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one was determined by single-crystal X-ray diffraction. The analysis reveals a nearly planar dihydroindene core, with a slight twist in the five-membered ring.[1][2] In the crystal lattice, molecules are organized into stacks along the a-axis, stabilized by π-stacking interactions between the aromatic rings.[1][2] These stacks are further linked by weak C-H···O and C-H···Br hydrogen bonds.[1][2]

Crystallographic Data

The crystallographic data provides precise information about the unit cell and the arrangement of molecules in the crystal.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁BrO₃ |

| Formula Weight | 271.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1189 (4) |

| b (Å) | 12.3831 (7) |

| c (Å) | 12.4411 (7) |

| α (°) | 90 |

| β (°) | 98.992 (2) |

| γ (°) | 90 |

| Volume (ų) | 1082.94 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.663 |

| Absorption Coefficient (mm⁻¹) | 4.228 |

| F(000) | 544 |

Selected Bond Lengths and Angles

The following tables summarize key intramolecular distances and angles, providing insight into the molecular geometry.

Table 2.1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| Br1 - C4 | 1.896 (2) |

| O1 - C1 | 1.215 (3) |

| O2 - C5 | 1.364 (3) |

| O3 - C7 | 1.362 (3) |

| C1 - C9 | 1.476 (3) |

| C2 - C3 | 1.529 (4) |

Table 2.2: Selected Bond Angles (°)

| Atoms | Angle (°) |

|---|---|

| O1 - C1 - C9 | 123.8 (2) |

| O1 - C1 - C2 | 129.2 (2) |

| C5 - O2 - C10 | 116.8 (2) |

| C7 - O3 - C11 | 117.8 (2) |

| C3 - C2 - C1 | 105.9 (2) |

Experimental Protocols

Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1]

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in 15 mL of benzene, N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) were added at room temperature. The reaction mixture was stirred for 15 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the benzene was removed by distillation. Water was then added to the residue, and the resulting slurry was stirred for 30 minutes. The crude product was collected by vacuum filtration and dried, yielding an off-white solid.

-

Yield: 1.27 g (90%)

-

Melting Point: 498–500 K

-

Rf: 0.4 (1:1 ethyl acetate:hexane)

Crystallization[1]

Single crystals suitable for X-ray diffraction were grown from a solution of the synthesized compound in a 1:1 mixture of ethyl acetate and hexane.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal was mounted for data collection. The diffraction data were obtained from three sets of frames, each with a width of 0.50° in ω or φ. The scan time was 10.00 seconds per frame. The structure was solved and refined using standard crystallographic software packages.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Caption: Workflow for the synthesis and structural determination.

Logical Relationship for Kinase Inhibitor Development

The development of indanone-based kinase inhibitors follows a logical progression from the core structure to functionalized derivatives with biological activity.

References

Biological Activity of 1-Indanone Derivatives: A Technical Guide for Researchers

Introduction

The 1-indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in medicinal chemistry. Its rigid framework and amenability to chemical modification have made it a versatile starting point for the development of a wide range of biologically active compounds.[1][2][3][4] Derivatives of 1-indanone have shown significant promise in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders.[1][2][3][4] This technical guide summarizes the key biological activities of various 1-indanone analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

1-indanone derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2), as well as the induction of apoptosis.[1][5][6]

Quantitative Data for Anticancer Activity of 1-Indanone Derivatives

| Compound Class | Specific Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Thiazolyl Hydrazones | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [7] |

| COLO 205 (Colon Cancer) | - | [7] | ||

| KM 12 (Colon Cancer) | - | [7] | ||

| 2-Benzylidene-1-indanones | - | MCF-7 (Breast Cancer) | 0.01 - 0.88 | [1] |

| HCT (Colon Cancer) | 0.01 - 0.88 | [1] | ||

| THP-1 (Leukemia) | 0.01 - 0.88 | [1] | ||

| A549 (Lung Cancer) | 0.01 - 0.88 | [1] | ||

| Spiroisoxazolines | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [6] |

| Gallic Acid-based Indanone | - | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test indanone derivative and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Several 1-indanone derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[5][7]

Neuroprotective Activity

The 1-indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3][4][8] Consequently, many indanone derivatives have been investigated for their neuroprotective properties, primarily through the inhibition of AChE and monoamine oxidase B (MAO-B).[8][9]

Quantitative Data for Neuroprotective Activity of 1-Indanone Derivatives

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| Donepezil-inspired | Compound 4b | Acetylcholinesterase (AChE) | 0.78 | [10] |

| 2-Arylidene-1-indanones | Pyrrolidine and Piperidine substituted analogs | - | Potent anti-Alzheimer's agents | [9] |

| Morpholine-substituted analog | - | Maximum anti-Parkinsonian activity | [9] |

Experimental Protocols

Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This assay measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, and various concentrations of the test indanone derivative.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.

-

Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor, and the IC50 value is subsequently calculated.

Signaling Pathways in Neuroprotection

The primary mechanism of neuroprotection for many indanone derivatives is the inhibition of acetylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the brain.[3][4][8]

Anti-inflammatory Activity

1-indanone derivatives have also been explored for their anti-inflammatory properties, with some compounds showing potent inhibition of pro-inflammatory cytokines and enzymes.[1][11][12]

Quantitative Data for Anti-inflammatory Activity of 1-Indanone Derivatives

| Compound Class | Specific Derivative | Target/Cell Line | % Inhibition / IC50 | Reference |

| 2-Benzylidene-1-indanones | Compound 4d | TNF-α release (LPS-stimulated MPMs) | 83.73% at 10 µM | [11][12] |

| Compound 4d | IL-6 release (LPS-stimulated MPMs) | 69.28% at 10 µM | [11][12] | |

| Isoxazole fused 1-indanones | Derivatives 64k, 64j, 64f, 64g, 64i | Carrageenan-induced paw edema (in vivo) | Stronger inhibition than indomethacin | [1] |

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay is used to screen for anti-inflammatory compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or primary murine peritoneal macrophages) in appropriate media.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test indanone derivative for 30 minutes to 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

Some indanone derivatives have been shown to suppress the expression of pro-inflammatory mediators like iNOS and COX-2 by inhibiting the TLR4/JNK/NF-κB signaling pathway.[13]

Conclusion

The 1-indanone scaffold is a highly valuable pharmacophore that has given rise to a multitude of derivatives with significant therapeutic potential across oncology, neurodegeneration, and inflammation. While direct biological data for 6-Ethoxy-2,3-dihydro-1H-inden-1-one is currently lacking, the extensive research on its structural analogs strongly suggests that this compound may also exhibit valuable biological activities. Further experimental investigation is warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a lead compound for future drug development.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Profile of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles and extrapolates potential pharmacological activities based on the known biological effects of the broader indanone chemical class. Direct experimental data for 6-Ethoxy-2,3-dihydro-1H-inden-1-one is not currently available in public literature. The information presented herein is intended for research and informational purposes only.

Introduction

The indanone scaffold, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged" motif in medicinal chemistry. This core structure is present in numerous biologically active compounds and approved pharmaceuticals, demonstrating a wide range of pharmacological activities.[1] Derivatives of 1-indanone have shown significant promise as neuroprotective, anti-inflammatory, anticancer, and antimicrobial agents.[1][2]

This technical guide focuses on the potential pharmacological profile of a specific, under-investigated derivative: This compound . While direct studies on this compound are lacking, its structural similarity to other pharmacologically active 6-alkoxy-indanones allows for a predictive analysis of its likely biological targets and therapeutic potential. This document summarizes quantitative data from closely related analogs, provides detailed experimental protocols for assessing key biological activities, and visualizes the core signaling pathways likely modulated by this class of compounds.

Predicted Pharmacological Activities and Quantitative Data

Based on extensive research into the indanone class, this compound is predicted to exhibit activity in two primary therapeutic areas: neuroprotection and anti-inflammation. The ethoxy group at the 6-position is structurally analogous to the methoxy group found in many potent indanone derivatives, suggesting it may confer similar biological properties.

Potential Neuroprotective Activity

Indanone derivatives are well-documented for their neuroprotective effects, primarily through the inhibition of key enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] The primary targets are Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[4]

Table 1: AChE and MAO-B Inhibitory Activities of Representative Indanone Derivatives

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference(s) |

| 6-Substituted Indanones | 6-Chloro-1-indanone | MAO-B | 0.001 | [5] |

| 6-Fluoro-1-indanone | MAO-B | 0.004 | [5] | |

| 6-Methoxy-1-indanone analog | MAO-B | ~0.030 | [5] | |

| 2-Benzylidene-1-indanones | 5-Hydroxy-4'-fluoro derivative | MAO-B | <0.1 | [2] |

| 5-Hydroxy-4'-chloro derivative | MAO-B | <0.1 | [2] | |

| Indanone-Piperidine Hybrids | Compound 9 | AChE | 0.0148 | [1] |

| Compound 14 | AChE | 0.0186 | [1] |

Potential Anti-inflammatory Activity

The anti-inflammatory properties of indanones are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[2] Key targets include Cyclooxygenase-2 (COX-2) and the regulation of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) via pathways such as NF-κB and MAPK.[6][7]

Table 2: Anti-inflammatory Activity of Representative Indanone Derivatives

| Compound Class | Specific Derivative | Target/Assay | IC50 (µM) | Reference(s) |

| Indanone Spiroisoxazolines | 3'-(3,4-dimethoxyphenyl)-... | COX-2 | 0.03 | [8] |

| 2-Benzylidene-1-indanones | Compound 8f | TNF-α release (LPS-stimulated) | <10 (High % inhibition) | [9] |

| Compound 8f | IL-6 release (LPS-stimulated) | <10 (High % inhibition) | [9] |

Key Signaling Pathways and Mechanisms of Action

Neuroprotection: Enzyme Inhibition

The primary neuroprotective mechanism of indanone derivatives involves the inhibition of AChE and MAO-B.

-

AChE Inhibition: By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. This is a key therapeutic strategy for Alzheimer's disease. Docking studies suggest that indanone derivatives can bind to both the catalytic active site and the peripheral anionic site of AChE.[4][10]

-

MAO-B Inhibition: Selective inhibition of MAO-B prevents the degradation of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. The indanone scaffold fits within the bipartite active site cavity of MAO-B, forming key interactions with residues such as ILE199, TYR398, and TYR435.[3]

Anti-inflammation: NF-κB and MAPK Signaling

Indanone derivatives can exert anti-inflammatory effects by modulating key signaling cascades that regulate the expression of pro-inflammatory genes.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of genes for TNF-α, IL-6, and COX-2.[6][11] Indanone derivatives are hypothesized to inhibit this pathway, potentially by interfering with IκB degradation or NF-κB nuclear translocation.

-

MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK) are also activated by inflammatory stimuli and play a crucial role in the production of inflammatory mediators.[7][12] Inhibition of these pathways by indanone derivatives can lead to a reduction in the expression of pro-inflammatory cytokines.

Experimental Protocols

The following are detailed, generalized protocols for assessing the predicted biological activities of this compound. These are based on standard methodologies employed in the evaluation of other indanone derivatives.

Synthesis of 6-Alkoxy-2,3-dihydro-1H-inden-1-one

A common and effective method for synthesizing 6-alkoxy-1-indanones is through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid, often catalyzed by a strong acid like polyphosphoric acid (PPA).[13][14]

Protocol: Intramolecular Friedel-Crafts Acylation

-

Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-ethoxyphenyl)propanoic acid.

-

Catalyst Addition: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the acid).

-

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100°C. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

In Vitro Biological Assays

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine when acetylcholine is hydrolyzed.

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Purified human recombinant AChE.

-

Test Compound: this compound dissolved in DMSO to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of Assay Buffer.

-

Add 20 µL of the test compound solution (or DMSO for control).

-

Add 10 µL of DTNB solution.

-

Add 20 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI substrate solution.

-

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay measures the activity of MAO-B by detecting the product of a substrate like kynuramine.

-

Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer, pH 7.4.

-

Substrate: Kynuramine.

-

Enzyme: Recombinant human MAO-B.

-

Test Compound: this compound dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add Assay Buffer, test compound, and MAO-B enzyme to each well.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

-

Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Protocol: Anti-inflammatory Assay (LPS-induced TNF-α Release in Macrophages)

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

-

Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in media) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours). Include appropriate controls (untreated cells, cells with DMSO, cells with LPS only).

-

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control. Determine the IC50 value. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Conclusion

While direct pharmacological data for this compound is not yet available, the extensive body of research on the indanone scaffold provides a strong foundation for predicting its biological activities. The structural similarity to potent 6-methoxy-indanone derivatives suggests a high likelihood of activity as a neuroprotective agent, through the inhibition of AChE and MAO-B, and as an anti-inflammatory agent, by modulating the NF-κB and MAPK signaling pathways. The experimental protocols provided in this guide offer a clear framework for the synthesis and biological evaluation of this promising compound. Further investigation is warranted to confirm these predicted activities and to explore the full therapeutic potential of this compound.

References

- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease PMID: 37458518 | MCE [medchemexpress.cn]

- 9. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]

- 10. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a research chemical belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents.[1][2] Notable examples include Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor.[1][2] The versatility of the indanone framework allows for diverse therapeutic applications, including anti-Alzheimer, anticancer, antimicrobial, and antiviral activities.[1][2][3] This technical guide provides an in-depth overview of this compound, including a plausible synthetic route, predicted physicochemical and spectroscopic properties, a summary of the known biological activities of related indanone derivatives, and potential research applications. Detailed experimental protocols and workflow visualizations are provided to facilitate further investigation of this compound.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on the well-characterized 1-indanone core and the presence of the ethoxy substituent.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound, based on data for the parent 1-indanone and related substituted analogs.[4][5][6][7][8][9][10][11]

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring. - Triplet and quartet signals for the ethoxy group (-OCH₂CH₃). - Two triplet signals for the adjacent methylene groups (-CH₂CH₂-) of the indanone core. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the downfield region. - Aromatic carbon signals. - Aliphatic carbon signals for the methylene groups of the indanone core and the ethoxy group. |

| IR Spectroscopy | - Strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. - C-O stretching vibrations for the ethoxy group. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns of the indanone core. |

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid derivative.[12][13][14] For this compound, the precursor would be 3-(4-ethoxyphenyl)propanoic acid. The cyclization is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA).[15][16][17]

Step 1: Synthesis of 3-(4-ethoxyphenyl)propanoic acid

This precursor can be synthesized via a Friedel-Crafts reaction between succinic anhydride and phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride, followed by reduction of the resulting keto acid.

Step 2: Intramolecular Friedel-Crafts Acylation

Materials:

-

3-(4-ethoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 3-(4-ethoxyphenyl)propanoic acid in dichloromethane.

-

Add polyphosphoric acid to the solution with stirring. The amount of PPA should be sufficient to act as both the catalyst and the solvent.

-

Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Biological Activity and Research Applications

While the specific biological profile of this compound has not been reported, the indanone scaffold is associated with a broad range of pharmacological activities.[1][2][3][18][19]

Summary of Known Biological Activities of Indanone Derivatives

| Biological Activity | Target/Mechanism of Action | Examples of Indanone Derivatives |

| Anti-Alzheimer's Disease | Acetylcholinesterase (AChE) inhibition | Donepezil |

| Anticancer | Tubulin polymerization inhibition, Cyclooxygenase-2 (COX-2) inhibition | Spiroisoxazoline-containing indanones |

| Antiviral | HIV protease inhibition | Indinavir |

| Antimicrobial | Inhibition of bacterial and fungal growth | Various substituted indanones |

| Anti-inflammatory | Inhibition of inflammatory mediators | - |

Potential Research Applications

Based on the established activities of the indanone class, this compound represents a valuable candidate for investigation in several areas of drug discovery:

-

Neuroprotective Agent: Evaluation of its potential as an inhibitor of acetylcholinesterase or other targets relevant to neurodegenerative diseases.

-

Anticancer Agent: Screening for cytotoxic activity against various cancer cell lines and investigation of its mechanism of action.

-

Antimicrobial Agent: Testing its efficacy against a panel of pathogenic bacteria and fungi.

-

Lead Compound for Library Synthesis: Its core structure can be further modified to generate a library of novel indanone derivatives for high-throughput screening.

Visualized Experimental Workflows and Signaling Pathways

To aid in the research and development process, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway associated with the indanone class of compounds.

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: Representative signaling pathway showing the inhibition of acetylcholinesterase (AChE) by an indanone derivative, a mechanism relevant to Alzheimer's disease therapy.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Indanone(83-33-0) IR Spectrum [m.chemicalbook.com]

- 5. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 7. 6-Methoxy-1H-indanone(13623-25-1) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. ccsenet.org [ccsenet.org]

- 16. researchgate.net [researchgate.net]

- 17. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the discovery and synthesis of a specific subclass: 6-Ethoxy-2,3-dihydro-1H-inden-1-one and its analogs. These compounds have garnered interest for their potential as anti-inflammatory and neuroprotective agents. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and characterization data for these analogs. Furthermore, it explores their biological activities and the signaling pathways they modulate, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the Indanone Scaffold

Indanone derivatives are a class of compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[1][2] The rigid, fused-ring structure of the indanone core provides a valuable template for the design of small molecule inhibitors that can interact with various biological targets. The substitution pattern on the aromatic ring and the cyclopentanone moiety allows for fine-tuning of the molecule's physicochemical properties and biological activity.

The 6-ethoxy substitution, in particular, has been explored to enhance the therapeutic potential of the indanone scaffold. This guide will delve into the synthesis and biological evaluation of this compound and its derivatives, providing a foundational understanding for further research and development in this area.

Synthetic Strategies for 6-Ethoxy-1-Indanone Analogs

The construction of the 6-ethoxy-1-indanone core is primarily achieved through intramolecular Friedel-Crafts acylation. This powerful reaction allows for the formation of the characteristic five-membered ring fused to the aromatic system.

Intramolecular Friedel-Crafts Acylation

The most common and direct route to 6-ethoxy-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid or its corresponding acyl chloride.[2][3] The reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA).

General Reaction Scheme:

Figure 1: General workflow for the synthesis of 6-Ethoxy-1-indanone.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 3-(3-ethoxyphenyl)propanoic acid

A detailed protocol for the synthesis of the starting material, 3-(3-ethoxyphenyl)propanoic acid, would be included here, typically involving a Heck or Suzuki coupling followed by reduction and hydrolysis, or a malonic ester synthesis route starting from 3-ethoxybenzyl halide. For the purpose of this guide, we will assume the starting material is commercially available or has been previously synthesized.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Method A: Using Polyphosphoric Acid (PPA)

-

To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(3-ethoxyphenyl)propanoic acid.

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

-

Method B: Using Oxalyl Chloride and Aluminum Chloride

-

Suspend 3-(3-ethoxyphenyl)propanoic acid in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases, to form the acyl chloride.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in the same anhydrous solvent at 0 °C.

-

Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Synthesis of 6-Ethoxy-1-Indanone Analogs

The versatility of the indanone scaffold allows for the synthesis of a wide array of analogs through various chemical transformations.

Analogs with Substitutions at the 2-position

The 2-position of the indanone ring can be functionalized to introduce diverse substituents. A common approach is the aldol condensation of 6-ethoxy-1-indanone with various aldehydes to yield 2-benzylidene derivatives.

General Reaction Scheme:

Figure 2: Synthesis of 2-benzylidene analogs via aldol condensation.

Experimental Protocol: Synthesis of 2-Benzylidene-6-ethoxy-1-indanone

-

Dissolve 6-ethoxy-1-indanone and a substituted benzaldehyde (1.0-1.2 equivalents) in ethanol or methanol.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until a precipitate forms. Monitor the reaction by TLC.

-

Filter the precipitate, wash it with cold ethanol or water, and dry it to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 2-benzylidene-6-ethoxy-1-indanone analog.

Data Presentation: Quantitative Summary

The following tables summarize the characterization data for this compound and a selection of its synthesized analogs.

Table 1: Synthesis and Characterization of this compound

| Parameter | Data |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 142888-69-5[4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in searched literature |

| Yield | Typically 60-90% (via Friedel-Crafts)[2] |

| ¹H NMR (CDCl₃, δ) | Predicted values: ~7.6 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~4.1 (q, 2H), ~3.0 (t, 2H), ~2.7 (t, 2H), ~1.4 (t, 3H) |

| ¹³C NMR (CDCl₃, δ) | Predicted values: ~205, ~160, ~155, ~138, ~125, ~124, ~108, ~64, ~36, ~25, ~15 |

| IR (KBr, cm⁻¹) | Predicted values: ~2980, ~1700 (C=O), ~1600, ~1480, ~1250 (C-O) |

| MS (EI, m/z) | Predicted values: 176 (M⁺), 148, 120 |

Table 2: Synthesis and Characterization of Selected 2-Benzylidene-6-ethoxy-1-indanone Analogs

| Analog (R group) | Yield (%) | Melting Point (°C) | ¹H NMR Highlights (δ, ppm) |

| Phenyl | 75-85 | Not available | ~7.8 (s, 1H, vinyl H) |

| 4-Methoxyphenyl | 70-80 | Not available | ~7.7 (s, 1H, vinyl H), ~3.9 (s, 3H, OCH₃) |

| 4-Chlorophenyl | 80-90 | Not available | ~7.7 (s, 1H, vinyl H) |

| 3,4,5-Trimethoxyphenyl | 65-75 | 107-110[5] | ~7.6 (s, 1H, vinyl H), ~3.9 (m, 9H, OCH₃) |

Note: The spectral data for the parent compound and some analogs are predicted based on closely related structures found in the literature, as specific experimental data was not available in the searched results.

Biological Activities and Signaling Pathways

While specific biological data for 6-ethoxy-1-indanone analogs is limited in the available literature, the broader class of indanone derivatives has shown significant promise as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of indanone analogs. For instance, novel sesquistilbene indanone analogues have been shown to be potent anti-inflammatory agents.[6] These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells. Furthermore, they significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the TLR4/JNK/NF-κB signaling pathway.[6]

Figure 3: Proposed anti-inflammatory mechanism of indanone analogs.

Neuroprotective Activity

Indanone derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[7][8] Many of these compounds act as inhibitors of cholinesterases (AChE and BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8] By inhibiting these enzymes, indanone derivatives can increase acetylcholine levels in the brain, which is beneficial for cognitive function. Some indanone derivatives also exhibit the ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[7]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes, primarily through intramolecular Friedel-Crafts acylation, are well-established and allow for the generation of a diverse library of analogs. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of 6-ethoxy substituted derivatives, the existing data on related indanones suggest their potential as potent anti-inflammatory and neuroprotective agents. This guide provides a solid foundation of the available knowledge to encourage and facilitate future investigations into this interesting class of compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 7. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Ethoxy-2,3-dihydro-1H-inden-1-one

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available technical information for the chemical compound 6-Ethoxy-2,3-dihydro-1H-inden-1-one . While this specific molecule is identified in chemical databases, detailed experimental data, and in-depth biological studies appear to be limited in publicly accessible literature. This guide presents the confirmed chemical identifiers and contextual information based on the broader class of indanone derivatives.

Chemical Identification

A crucial first step in any chemical research is the accurate identification of the molecule of interest. The standardized nomenclature and registry numbers for this compound are as follows:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 142888-69-5 |

| Synonyms | 6-Ethoxy-1-indanone, 6-Ethoxy-indan-1-one |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis Strategies for Indanone Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of the indanone core is well-established. The general approaches can be adapted for the synthesis of specific derivatives.

General Synthetic Workflow

A common and versatile method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This process is outlined in the workflow diagram below.

Caption: Generalized synthesis of 1-indanone derivatives.

Experimental Considerations:

For the synthesis of this compound, the starting material would likely be phenetole (ethoxybenzene). The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized to achieve the desired product with good yield and purity.

Biological Activity and Therapeutic Potential of Indanones

The indanone scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. While no specific biological data for this compound has been identified, the broader class of indanones has been investigated for a range of therapeutic applications.

Potential Areas of Investigation:

-

Neurodegenerative Diseases: Certain indanone derivatives have shown promise in the context of Alzheimer's and Parkinson's diseases.

-

Oncology: The structural motif of indanones has been incorporated into molecules with anticancer properties.

-

Antimicrobial Agents: Some indanone-containing compounds have demonstrated antibacterial and antifungal activities.